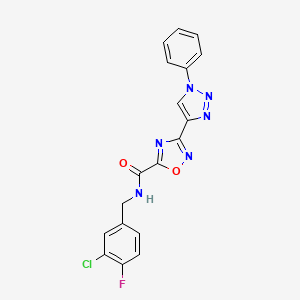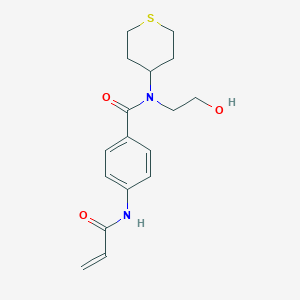
5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The study of benzimidazole derivatives, including triazole-thiol compounds similar to 5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, indicates significant potential in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments. Their adsorption on metal surfaces follows Langmuir's isotherm, suggesting strong and efficient binding to the metal surface, thereby preventing corrosion. This property is particularly beneficial in industrial applications where metal preservation is critical (Yadav et al., 2013).
Antimicrobial Activities
Triazole derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various microorganisms. The versatility in the chemical structure of triazole compounds allows for the exploration of a wide range of biological activities, including antimicrobial effects. This opens up possibilities for their use in developing new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative Activity
Research into triazole derivatives has also extended into the exploration of their antiproliferative activities. Specific triazole compounds have been synthesized and evaluated for their potential in inhibiting the proliferation of cancer cells. The structural characteristics of these compounds, including the presence of methoxyphenyl groups, contribute to their activity and selectivity towards cancer cells. This highlights the potential of triazole derivatives in cancer research and therapy, providing a pathway for the development of new anticancer agents (Narayana et al., 2010).
Molecular Docking and Drug Design
The triazole core structure, characteristic of compounds like this compound, plays a significant role in drug design, particularly as EGFR inhibitors in cancer treatment. Molecular docking studies have shown that certain benzimidazole derivatives bearing the 1,2,4-triazole moiety exhibit strong binding affinities to EGFR, indicating potential anti-cancer properties. These findings underscore the importance of triazole derivatives in the development of targeted therapies for cancer treatment (Karayel, 2021).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)8-16-12(14-15-13(16)18)10-6-4-5-7-11(10)17-3/h4-7H,1,8H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSPNKVPCFHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)



![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)



![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)
![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)
